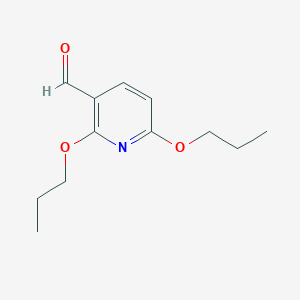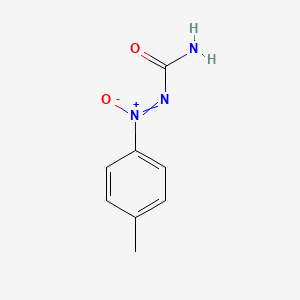![molecular formula C18H22O2 B12527917 2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one CAS No. 677703-81-0](/img/structure/B12527917.png)
2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common method includes the coupling of substituted benzene derivatives followed by functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism by which 2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,5-dipropylbiphenyl: Similar structure but lacks the ketone group.
4-Hydroxy-1,5-dipropylbiphenyl: Hydroxy group positioned differently on the biphenyl core.
1,5-Dipropylbiphenyl-4-one: Lacks the hydroxy group.
Uniqueness
2’-Hydroxy-1,5’-dipropyl[1,1’-biphenyl]-4(1H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
677703-81-0 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-(2-hydroxy-5-propylphenyl)-4-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H22O2/c1-3-5-14-6-7-17(20)16(13-14)18(10-4-2)11-8-15(19)9-12-18/h6-9,11-13,20H,3-5,10H2,1-2H3 |
Clave InChI |
ZJPNEHXLCFAYKP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)C2(C=CC(=O)C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


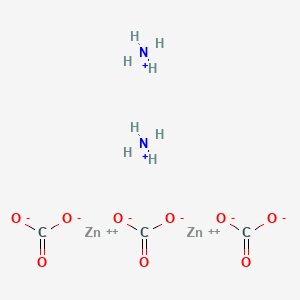
![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
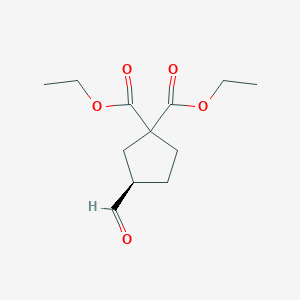
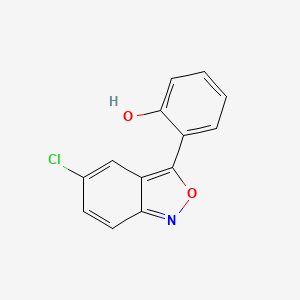
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
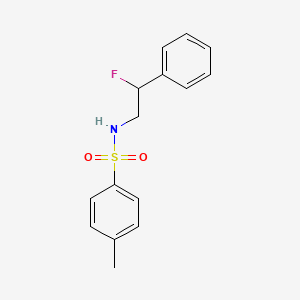
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
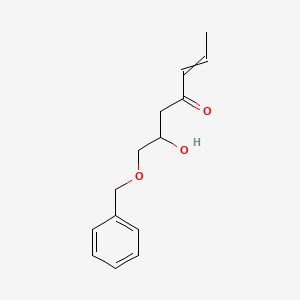
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
